molecular formula C7H10Br2N2O2 B2640417 3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide CAS No. 2445790-33-8

3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide

Cat. No.: B2640417
CAS No.: 2445790-33-8
M. Wt: 313.977
InChI Key: IAPZYLXOFXWSIJ-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide is a synthetic compound characterized by the presence of a pyrazole ring substituted with a bromine atom and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide typically involves the reaction of 4-bromo-3-methylpyrazole with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in research and development .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide involves the selective inhibition of COX-2, an enzyme responsible for the production of prostaglandins. Prostaglandins play a crucial role in various physiological processes, including inflammation and pain. By inhibiting COX-2, the compound can reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3-methylpyrazol-1-yl)propanoic acid
  • 3-(4-Fluoro-3-methylpyrazol-1-yl)propanoic acid
  • 3-(4-Iodo-3-methylpyrazol-1-yl)propanoic acid

Uniqueness

3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific chemical reactions, making this compound valuable for various research applications.

Properties

IUPAC Name

3-(4-bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2.BrH/c1-5-6(8)4-10(9-5)3-2-7(11)12;/h4H,2-3H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPZYLXOFXWSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)CCC(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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